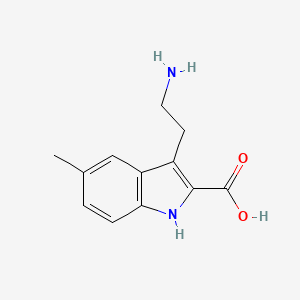

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This compound features an indole ring substituted with an aminoethyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The specific substituents can be introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the indole core, followed by selective functionalization to introduce the aminoethyl, methyl, and carboxylic acid groups. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Halogenated indole derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase.

- Mechanism of Action : The compound has been shown to effectively inhibit the strand transfer of HIV-1 integrase by chelating magnesium ions within the active site, which is crucial for the integrase's function. Structural optimizations have led to derivatives with significantly improved inhibitory effects, achieving IC50 values as low as 0.13 μM .

- Comparative Studies : In comparative assays, derivatives of this indole compound demonstrated higher integrase inhibition rates than many clinically used integrase strand transfer inhibitors (INSTIs). For instance, a derivative exhibited an IC50 value of 12.41 μM, indicating its potential as a scaffold for developing new antiviral agents .

Neuroprotective Properties

Indole derivatives are also being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases.

- Mechanisms : Compounds derived from indole structures have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity. For example, hybrids of indole-3-propionic acid and 5-methoxy-indole carboxylic acid demonstrated significant neuroprotection against oxidative damage in cellular models .

- Potential Applications : These compounds may serve as multifunctional agents for treating conditions such as Parkinson's disease due to their ability to modulate inflammatory and oxidative pathways . The ability to cross the blood-brain barrier while maintaining tight junction integrity further enhances their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been a focus of research.

- Synthesis and Evaluation : A series of N-acetylisatins modified with indole moieties were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, with diameter inhibition zones reaching up to 22 mm against Staphylococcus aureus .

- Mechanism : The antimicrobial action is likely attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It can bind to serotonin receptors, influencing neurotransmission and modulating mood, cognition, and behavior. Additionally, it may interact with enzymes and proteins involved in cellular signaling pathways, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Tryptamine: Shares the indole core and aminoethyl group but lacks the carboxylic acid and methyl substituents.

Serotonin: Similar structure with a hydroxyl group at the 5-position instead of a methyl group.

Melatonin: Contains an additional methoxy group at the 5-position and an acetyl group at the 2-position.

Uniqueness: 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Activité Biologique

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid (commonly referred to as "compound") has garnered attention in the scientific community for its diverse biological activities. This compound is structurally similar to serotonin and melatonin, which positions it as a potential neuromodulator and therapeutic agent. This article delves into the compound's biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the molecular formula C11H14N2O2 and a molecular weight of approximately 218.25 g/mol. Its structure features an indole core with a carboxylic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Serotonin Receptors : The compound can bind to serotonin receptors, influencing neurotransmission and potentially modulating mood and cognition.

- Cellular Signaling Pathways : It may interact with enzymes and proteins involved in cellular signaling, contributing to its diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential neuroprotective roles, possibly aiding in conditions like depression and anxiety.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly against glioblastoma cells. The compound has been shown to induce cell death through mechanisms such as methuosis, characterized by cellular vacuolization .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens, indicating potential applications in treating infections .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

- Anticancer Studies :

-

Neuroprotective Studies :

- Research has shown that compounds with similar structures can enhance neuroprotection against oxidative stress, suggesting that this compound may have similar effects.

- Antimicrobial Activity :

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Propriétés

IUPAC Name |

3-(2-aminoethyl)-5-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCAYJXMCPSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.